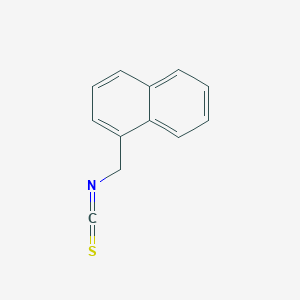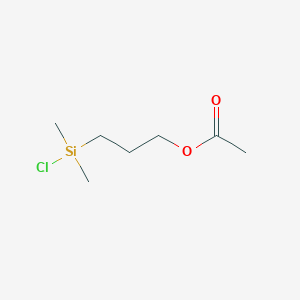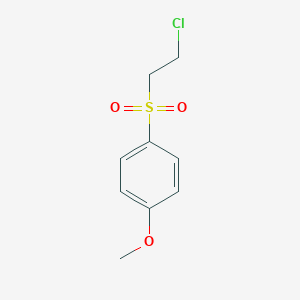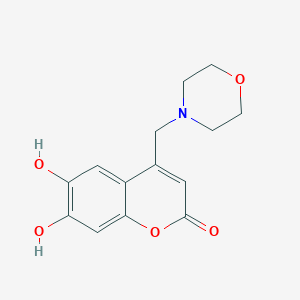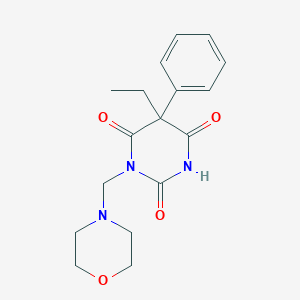
1-Morpholinomethylphenobarbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Morpholinomethylphenobarbital (MPB) is a barbiturate derivative that has been synthesized and extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of 1-Morpholinomethylphenobarbital is not fully understood, but it is believed to act on the GABA receptor in the brain. This receptor is responsible for inhibiting the activity of neurons, and 1-Morpholinomethylphenobarbital is thought to enhance its activity, leading to the sedative and hypnotic effects of the compound.
Biochemical and Physiological Effects:
1-Morpholinomethylphenobarbital has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the excitability of neurons, increase the threshold for convulsions, and reduce the frequency and severity of seizures. 1-Morpholinomethylphenobarbital has also been found to decrease the levels of glutamate in the brain, which is a neurotransmitter that is involved in the development of seizures.
実験室実験の利点と制限
The advantages of using 1-Morpholinomethylphenobarbital in lab experiments include its ability to induce sedation and hypnosis, which can be useful in studying the effects of drugs on the brain. However, the limitations of using 1-Morpholinomethylphenobarbital include its potential for toxicity and the fact that it is a controlled substance, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-Morpholinomethylphenobarbital. One area of interest is the development of new derivatives of the compound that may exhibit improved efficacy and reduced toxicity. Another area of interest is the investigation of the long-term effects of 1-Morpholinomethylphenobarbital on the brain, particularly with regard to its potential for neurotoxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-Morpholinomethylphenobarbital and its potential applications in the treatment of neurological and psychiatric disorders.
In conclusion, 1-Morpholinomethylphenobarbital is a barbiturate derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about this compound, its potential applications in the treatment of neurological and psychiatric disorders make it a promising area of research.
合成法
The synthesis of 1-Morpholinomethylphenobarbital involves the reaction of phenobarbital with morpholine in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.
科学的研究の応用
1-Morpholinomethylphenobarbital has been used extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anticonvulsant, sedative, and hypnotic properties, which make it useful in the treatment of epilepsy and other neurological disorders. 1-Morpholinomethylphenobarbital has also been studied for its potential use in the treatment of anxiety and depression.
特性
CAS番号 |
18009-29-5 |
|---|---|
製品名 |
1-Morpholinomethylphenobarbital |
分子式 |
C17H21N3O4 |
分子量 |
331.4 g/mol |
IUPAC名 |
5-ethyl-1-(morpholin-4-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H21N3O4/c1-2-17(13-6-4-3-5-7-13)14(21)18-16(23)20(15(17)22)12-19-8-10-24-11-9-19/h3-7H,2,8-12H2,1H3,(H,18,21,23) |
InChIキー |
FOEQHWOACOYFPK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
その他のCAS番号 |
18009-29-5 |
同義語 |
5-Ethyl-1-(morpholinomethyl)-5-phenylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



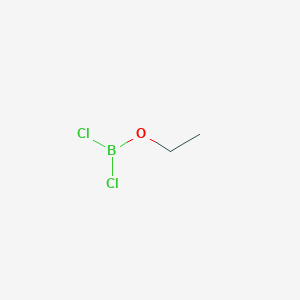
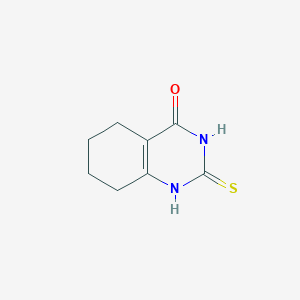
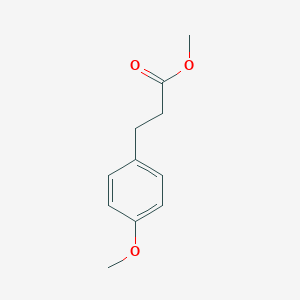
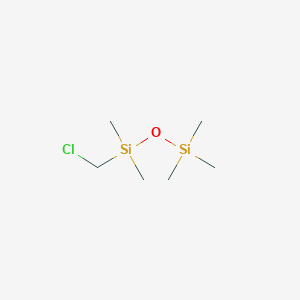
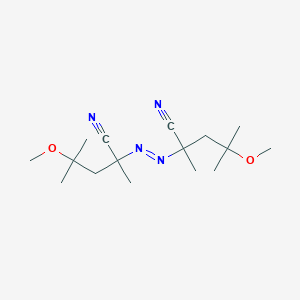
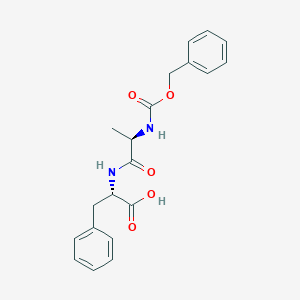

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
